molecular formula C19H19IN2O3S B5183969 Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5183969
M. Wt: 482.3 g/mol
InChI Key: LTSDMGPCVATQBA-UHFFFAOYSA-N
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Description

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a butyl ester group, an iodophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with butyl alcohol to form butyl 4-aminobenzoate. This intermediate is then reacted with 2-iodobenzoyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the carbamothioyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the iodophenyl and carbamothioyl groups, making it less versatile in chemical reactions.

    2-Iodobenzoyl isothiocyanate: Used as an intermediate in the synthesis of the target compound.

    Butyl 4-iodobenzoate: Similar structure but lacks the carbamothioyl group.

Uniqueness

Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of both the iodophenyl and carbamothioyl groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

butyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3S/c1-2-3-12-25-18(24)13-8-10-14(11-9-13)21-19(26)22-17(23)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSDMGPCVATQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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